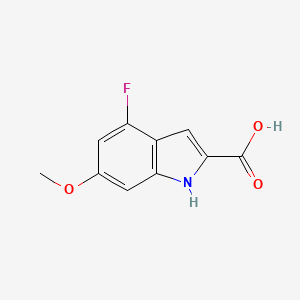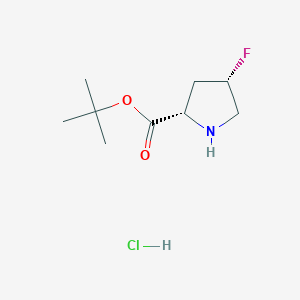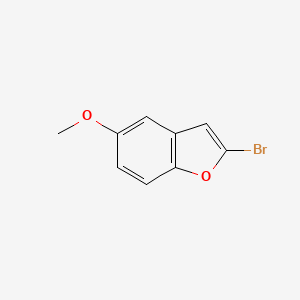
1-(L-Leucyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(L-Leucyl)piperidine-4-carboxylic acid is a synthetic compound that combines the amino acid L-leucine with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Leucyl)piperidine-4-carboxylic acid typically involves the coupling of L-leucine with piperidine-4-carboxylic acid. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of protective groups to prevent side reactions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(L-Leucyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group of L-leucine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(L-Leucyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving peptide transport and metabolism.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(L-Leucyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the L-leucine moiety can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Isonipecotic acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Piperidine: A simple heterocyclic amine that serves as a structural motif in many pharmaceuticals.
Uniqueness: 1-(L-Leucyl)piperidine-4-carboxylic acid is unique due to its combination of an amino acid and a piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(13)11(15)14-5-3-9(4-6-14)12(16)17/h8-10H,3-7,13H2,1-2H3,(H,16,17)/t10-/m0/s1 |
Clave InChI |
YBRCGAUHKLHZAU-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)










![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)
